2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide
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Description
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C20H11Cl3N2O4 and its molecular weight is 449.67. The purity is usually 95%.
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Biological Activity
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C15H10Cl3N2O3
- Molecular Weight : 404.7 g/mol
- Melting Point : 159-161 °C
- Density : 1.452 g/cm³
The compound features multiple chlorine substituents and an amide functional group, which are crucial for its biological interactions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.85 | Induction of apoptosis |
A549 | 4.53 | Inhibition of cell proliferation |
HCT116 | 6.48 | Cell cycle arrest |
The compound has shown comparable activity to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating infections. Studies have reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
These findings suggest that the compound may serve as a basis for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties in animal models. It significantly reduces inflammatory markers such as TNF-α and IL-6 in induced inflammation models, highlighting its potential in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of chlorine atoms enhances its ability to scavenge free radicals, contributing to its anti-inflammatory effects.
Case Studies
In a notable study published in Medicinal Chemistry Research, the compound was evaluated for its anticancer activity against MCF-7 and A549 cell lines. The results demonstrated that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .
Another study focused on its antimicrobial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZMTUQHGPWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.